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Compound of Interest

Compound Name: Azithromycin

Cat. No.: B1574569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core pharmacokinetic (PK) and

pharmacodynamic (PD) properties of azithromycin, an azalide antibiotic within the macrolide

class. Characterized by its unique 15-membered lactone ring, azithromycin exhibits distinct

properties that influence its clinical efficacy, including extensive tissue penetration and a long

elimination half-life. This document summarizes key quantitative data, details relevant

experimental methodologies, and visualizes complex processes to support advanced research

and development.

Pharmacokinetics of Azithromycin
The pharmacokinetic profile of azithromycin is defined by its rapid and extensive distribution

into tissues and cells, followed by a slow release, which results in a long terminal half-life.

Absorption
Following oral administration, azithromycin is readily but incompletely absorbed, with an

absolute bioavailability of approximately 37% for a 250 mg or 500 mg dose. The time to reach

maximum plasma concentration (Tmax) typically ranges from 2 to 2.6 hours. While co-

administration with a large meal may reduce absorption of some formulations by up to 50%, the
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oral suspension's peak plasma concentration can increase by 56% with food, though the

overall exposure (AUC) remains unchanged.

Distribution
A hallmark of azithromycin is its extensive tissue distribution, reflected by a large apparent

volume of distribution of approximately 23 to 31.1 L/kg. This leads to tissue concentrations that

can be 10 to 100 times higher than those observed in plasma.

Key distribution characteristics include:

Protein Binding: Serum protein binding is variable and concentration-dependent, decreasing

from about 51% at a low concentration of 0.02 µg/mL to as low as 7-12% at a higher

concentration of 0.5-2 µg/mL.

Tissue Penetration: The drug effectively penetrates a wide array of tissues, including the

lungs, tonsils, prostate, skin, and bone.

Intracellular Accumulation: Azithromycin demonstrates remarkable accumulation within

cells, particularly phagocytes like macrophages and polymorphonuclear leukocytes (PMNs),

as well as fibroblasts. The intracellular-to-extracellular concentration ratio can exceed 30

after just one hour and may be up to 200 times that in serum. This phagocyte-mediated

delivery is believed to transport the drug to sites of infection. This accumulation is driven by

an ion-trapping mechanism within acidic lysosomes.

Metabolism
Azithromycin is primarily metabolized in the liver, though it is not extensively metabolized and

does not significantly interact with the cytochrome P450 (CYP) enzyme system, particularly

CYP3A4. This characteristic distinguishes it from older macrolides like erythromycin and

clarithromycin, resulting in fewer clinically significant drug-drug interactions. Metabolites are

largely inactive.

Excretion
The primary route of elimination for azithromycin is biliary excretion of the unchanged drug.

Over a week, only about 6% of an administered oral dose is excreted unchanged in the urine.
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The drug's plasma concentration declines in a polyphasic manner, leading to a long average

terminal half-life of approximately 68 hours, or up to 5 days.

Data Presentation: Key Pharmacokinetic Parameters
The following table summarizes the core pharmacokinetic parameters for azithromycin in

adults following oral administration.

Parameter Value Notes

Absolute Bioavailability (F) ~37%
For 250 mg or 500 mg oral

dose.

Time to Peak Plasma Conc.

(Tmax)
2 - 2.6 hours Following oral administration.

Peak Plasma Concentration

(Cmax)
0.4 - 0.5 µg/mL

After a single 500 mg oral

dose.

Volume of Distribution (Vd) 23 - 31.1 L/kg
Indicates extensive tissue

distribution.

Serum Protein Binding 7% - 51% Concentration-dependent.

Terminal Elimination Half-Life

(t½)
~68 hours

Contributes to long dosing

intervals.

Primary Route of Elimination Biliary Excretion Primarily as unchanged drug.

Renal Excretion (% of dose) ~6%
Minimal elimination via

kidneys.

Values are approximate and can vary based on patient population, formulation, and co-

administration with food.
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Azithromycin Pharmacokinetic Pathway
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Experimental Workflow for PK Analysis
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Azithromycin Mechanism of Action

Bacterial Ribosome (70S)
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Experimental Workflow for PD Analysis
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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